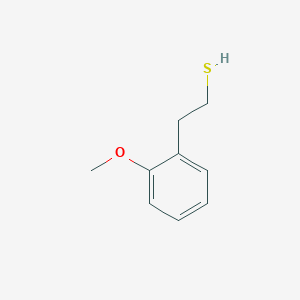
6-Chloro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, also known as CP-690,550, is a synthetic chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that target the JAK family of enzymes involved in cytokine signaling pathways. CP-690,550 has been shown to have potent immunosuppressive effects and has been investigated as a potential treatment for various autoimmune diseases.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
6-Chloro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline and its derivatives have been explored for their synthesis methods and potential antimicrobial and antimalarial activities. For instance, a study on the design and synthesis of new quinoline-based 1,2,3-triazoles demonstrated antimicrobial and antimalarial properties (Y. Parthasaradhi et al., 2015). This research highlights the chemical structures and synthesis routes of novel compounds, showing the relevance of quinoline derivatives in developing new therapeutic agents.
Optical and Electronic Properties
Quinoline derivatives also play a significant role in material science, particularly in understanding the structural and optical properties of materials. Research on 4H-pyrano[3,2-c]quinoline derivatives has contributed to advancements in thin films, demonstrating their potential in electronic and photonic applications (H. Zeyada et al., 2016). These studies provide insights into the absorption parameters and energy band diagrams, which are crucial for designing efficient optoelectronic devices.
Anticancer Potential
Further research into quinoline derivatives has unveiled their potential as anticancer agents. A novel approach for synthesizing quinoline derivatives resulted in compounds exhibiting significant cytotoxicity against various cancer cell lines. This work not only expands the chemical synthesis repertoire but also opens new avenues for anticancer drug development (Rizuana Sultana & Ravinder Reddy Tippanna, 2020).
Interaction with DNA
The interaction of quinoline derivatives with deoxyribonucleic acid (DNA) has also been a subject of interest, suggesting mechanisms by which these compounds could influence cellular processes in pathogens or cancer cells. Spectrophotometric studies have explored how compounds like chloroquine, a quinoline derivative, bind to DNA, offering insights into the molecular nature of these interactions (S. Cohen & K. L. Yielding, 1965). Such studies have implications for understanding the biological effects of quinoline derivatives and their potential therapeutic uses.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-6-5-11-24(14-15)21-18-12-16(22)9-10-19(18)23-13-20(21)27(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13,15H,5-6,11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYAMQBJBIOQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2399306.png)
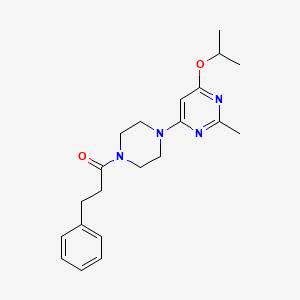
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2399311.png)

![3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399314.png)
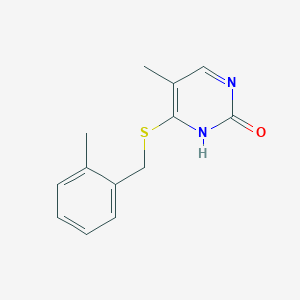
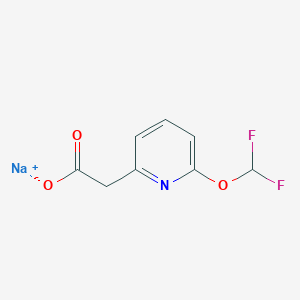
![N-(4-fluorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2399319.png)
![2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B2399320.png)
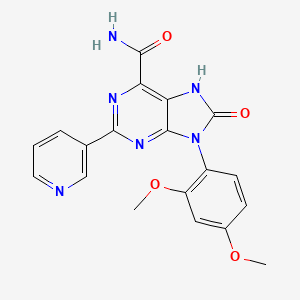
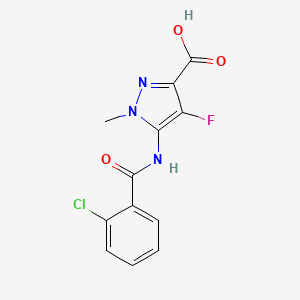
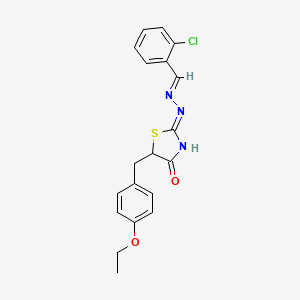
![1-Adamantyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2399327.png)
